Product packaging for Diphenyl Phthalate-3,4,5,6-d4(Cat. No.:CAS No. 1398065-61-6)

Diphenyl Phthalate-3,4,5,6-d4

Cat. No.: B1460583
CAS No.: 1398065-61-6
M. Wt: 322.3 g/mol
InChI Key: DWNAQMUDCDVSLT-ZZRPVTOQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeled Compounds in Advanced Research Methodologies

Stable isotope labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element. creative-proteomics.com Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This isotopic substitution creates a molecule with a distinct mass signature without significantly altering its chemical or biological properties. moravek.com This unique characteristic allows researchers to precisely track the movement, transformation, and interactions of these labeled compounds within complex systems. creative-proteomics.com

The applications of stable isotope labeling are vast and cut across multiple scientific disciplines. symeres.commoravek.com In pharmaceutical research, they are instrumental in drug metabolism and pharmacokinetic (DMPK) studies, helping to elucidate how a drug is absorbed, distributed, metabolized, and excreted by the body. symeres.com In proteomics and metabolomics, they enable the accurate quantification of proteins and metabolites, providing insights into cellular processes and disease mechanisms. creative-proteomics.com Furthermore, environmental scientists utilize these compounds to trace pollutants through ecosystems, assess their bioaccumulation, and understand their degradation pathways. moravek.comlgcstandards.com

Overview of Phthalate (B1215562) Esters as Environmental Contaminants and Research Analytes

Phthalate esters, or phthalates, are a class of synthetic organic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). frontiersin.orgiwaponline.com Their extensive use in a vast array of consumer and industrial products, including food packaging, cosmetics, medical devices, and building materials, has led to their ubiquitous presence in the environment. frontiersin.org

A significant concern with phthalates is that they are not chemically bound to the polymer matrix and can leach, migrate, or evaporate into the environment over time. sapub.org This results in widespread contamination of various environmental compartments, including air, water, soil, and sediment. sapub.orgresearchgate.net Due to their potential to act as endocrine-disrupting chemicals (EDCs), some phthalates have been linked to adverse health effects in both wildlife and humans. frontiersin.orgnih.gov Consequently, many phthalates are classified as priority pollutants by environmental agencies worldwide. iwaponline.com This has necessitated the development of sensitive and accurate analytical methods to monitor their levels in environmental and biological samples.

Role of DIPHENYL PHTHALATE-3,4,5,6-D4 as a Specific Deuterated Analogue in Scientific Inquiry

This compound is the deuterium-labeled form of Diphenyl Phthalate (DPhP). medchemexpress.comtargetmol.com In this compound, four hydrogen atoms on the phthalic acid ring have been replaced with deuterium atoms. lgcstandards.comclearsynth.com This specific deuteration makes it an invaluable tool for analytical chemists, primarily as an internal standard in quantitative analysis using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

When analyzing environmental or biological samples for the presence of DPhP, a known amount of this compound is added to the sample at the beginning of the analytical process. Because it behaves almost identically to the non-labeled DPhP during sample extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. However, due to its higher mass, the deuterated standard can be distinguished from the native analyte by the mass spectrometer. This allows for the accurate quantification of DPhP by correcting for variations in sample preparation and instrumental response, thereby improving the precision and reliability of the analytical results. lgcstandards.com

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name diphenyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Synonyms Diphenyl Phthalate-d4; Phthalic acid, bis-phenyl ester D4
CAS Number 1398065-61-6
Molecular Formula C₂₀H₁₀D₄O₄
Molecular Weight 322.35 g/mol
Unlabeled CAS Number 84-62-8
Data sourced from LGC Standards and Clearsynth. lgcstandards.comclearsynth.com

Table 2: Research Applications of Deuterated Phthalate Analogs

Research AreaApplicationKey Findings/Significance
Environmental Monitoring Use of deuterated phthalates as internal standards for quantifying phthalate levels in environmental matrices (air, water, soil). acs.orgresearchgate.netEnables accurate measurement of phthalate contamination, aiding in regulatory compliance and risk assessment.
Human Biomonitoring Quantification of phthalate metabolites in human samples (urine, blood) using isotope dilution mass spectrometry.Provides reliable data on human exposure to phthalates and helps in understanding their metabolism.
Food Safety Analysis of phthalate migration from food packaging materials into foodstuffs.Ensures food safety by accurately determining the levels of phthalates that consumers may be exposed to through their diet.
Material Science Studying the leaching and degradation of phthalates from plastic products.Helps in the development of more stable and less harmful plasticizers.
This table represents a summary of applications for deuterated phthalates in general, within which this compound serves as a specific and crucial tool.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O4 B1460583 Diphenyl Phthalate-3,4,5,6-d4 CAS No. 1398065-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H/i7D,8D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNAQMUDCDVSLT-ZZRPVTOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334588
Record name Diphenyl Phthalate-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398065-61-6
Record name Diphenyl Phthalate-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Purity Assessment of Diphenyl Phthalate 3,4,5,6 D4

Advanced Synthetic Routes for Deuterated Phthalate (B1215562) Esters

The introduction of deuterium (B1214612) atoms into a specific position within a molecule requires carefully designed synthetic strategies. For DIPHENYL PHTHALATE-3,4,5,6-D4, the labeling is on the phthalate ring, necessitating a focus on the synthesis of a deuterated phthalic acid or anhydride (B1165640) precursor.

Regiospecific Deuteration Strategies for Aromatic Ring Labeling

Several methods are available for the regiospecific deuteration of aromatic rings, which can be broadly categorized into two approaches: "bottom-up" synthesis using a deuterated starting material and "top-down" direct deuteration of a non-labeled precursor.

A common "bottom-up" approach for synthesizing deuterated phthalate esters involves starting with a perdeuterated aromatic precursor. For instance, a general and efficient synthetic route for deuterium-labeled phthalate esters has been described using o-xylene-D10 as the starting material. This method offers high isotopic enrichment and excellent chemical purities. The deuterated o-xylene can be oxidized to form deuterated phthalic anhydride (Phthalic Anhydride-d4), which then serves as the key intermediate for the synthesis of various deuterated phthalate esters.

Alternatively, direct deuteration of the aromatic ring of phthalic anhydride or phthalic acid can be achieved through several "top-down" catalytic methods. These methods offer the advantage of introducing deuterium at a later stage of the synthesis.

Catalytic Hydrogen-Deuterium Exchange: Transition metal catalysts are effective in facilitating the exchange of hydrogen for deuterium on aromatic rings. Platinum-on-carbon (Pt/C) in the presence of deuterium oxide (D₂O) and a hydrogen atmosphere has been shown to be an effective system for the deuteration of electron-rich aromatic compounds. Ruthenium-based catalysts have also been utilized for the C-H activation and deuteration of aromatic carbonyl compounds, which is relevant to the phthalate structure.

Arenium Ion Catalysis: Arenium acids, such as [mesitylene–H]⁺, have demonstrated high activity as catalysts for the perdeuteration of polycyclic aromatic hydrocarbons under ambient conditions, using deuterated benzene (C₆D₆) as the deuterium source.

Metal-Free Deuteration: Tris(pentafluorophenyl)borane has been reported as a metal-free catalyst for the deuteration of aromatic and heteroaromatic compounds using deuterium oxide. This approach provides a milder alternative to some transition metal-catalyzed reactions.

The choice of deuteration strategy depends on factors such as the desired level of deuterium incorporation, the availability and cost of deuterated starting materials, and the compatibility of the functional groups in the molecule with the reaction conditions.

Precursor Selection and Reaction Optimization for this compound Synthesis

The synthesis of this compound primarily involves two key steps: the preparation of the deuterated phthalic anhydride precursor and its subsequent esterification with phenol.

Precursor Selection:

The most direct precursor for the synthesis is Phthalic Anhydride-d4 . This can be synthesized via the oxidation of o-xylene-d4. The oxidation is typically carried out in the vapor phase over a vanadium pentoxide (V₂O₅) catalyst. Alternatively, Phthalic Acid-d4 can be used as a precursor, which can be dehydrated to Phthalic Anhydride-d4.

Reaction Optimization:

The esterification of Phthalic Anhydride-d4 with phenol is a crucial step. This reaction is a type of alcoholysis of an anhydride. The reaction of phthalic anhydride with alcohols to form phthalate esters is a well-established industrial process.

The reaction involves the nucleophilic attack of the hydroxyl group of phenol on one of the carbonyl carbons of the phthalic anhydride ring, leading to the opening of the anhydride ring and the formation of a monoester intermediate. A second molecule of phenol then reacts with the remaining carboxylic acid group to form the diester, this compound. This second esterification step is generally more challenging and may require the removal of water to drive the reaction to completion.

The reaction is typically carried out by heating the reactants, often in the presence of an acid catalyst such as sulfuric acid. The reaction of phthalic anhydride with phenol in the presence of a strong acid is known to produce phenolphthalein, which involves a different reaction pathway (electrophilic aromatic substitution). Therefore, to obtain the desired diphenyl phthalate, the reaction conditions must be carefully controlled to favor esterification over other side reactions. The process for forming esters from phthalic anhydride residue streams often involves heating the anhydride with a mono-alcohol in a reaction vessel to temperatures between 150°C and 280°C.

Spectroscopic and Chromatographic Techniques for Isotopic Purity Determination

Ensuring the isotopic and chemical purity of this compound is critical for its intended applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS) for Deuterium Enrichment Verification

Mass spectrometry is a primary tool for determining the isotopic enrichment of a deuterated compound. By comparing the mass spectrum of the labeled compound with its unlabeled analogue, the degree of deuterium incorporation can be accurately quantified.

In the mass spectrum of this compound, the molecular ion peak will be shifted by +4 mass units compared to the unlabeled diphenyl phthalate. The relative intensities of the molecular ion peaks corresponding to the d0, d1, d2, d3, and d4 species can be used to calculate the percentage of deuterium enrichment. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the analysis of phthalates, providing both separation and mass spectral data. The fragmentation patterns of phthalate esters in mass spectrometry are well-characterized. For many phthalate esters with alkyl side chains, a common base peak is observed at m/z 149. However, for diphenyl phthalate, the base peak is at m/z 225, which corresponds to a fragment produced by alpha-cleavage of the molecular ion.

Table 1: Theoretical Mass Spectral Data for Unlabeled and Labeled Diphenyl Phthalate

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ion (m/z)
Diphenyl PhthalateC₂₀H₁₄O₄318.32225
This compoundC₂₀H₁₀D₄O₄322.35229

Note: The table presents theoretical monoisotopic masses. The observed mass spectrum will show an isotopic cluster.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the position of deuterium labeling and assessing isotopic purity.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phthalate ring (at positions 3, 4, 5, and 6) will be absent or significantly reduced in intensity compared to the spectrum of the unlabeled compound. The remaining signals will be from the protons on the two phenyl ester groups. By integrating the residual proton signals on the deuterated ring relative to the signals of the phenyl groups, the isotopic purity can be estimated.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal at the chemical shift corresponding to the positions of the deuterium atoms on the phthalate ring, providing direct evidence of the labeling position.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, and their signals will be attenuated. This provides further confirmation of the deuterium positions.

Table 2: Expected ¹H NMR Chemical Shift Data for Diphenyl Phthalate

ProtonsExpected Chemical Shift (ppm)Multiplicity
Phenyl-H~7.2-7.5m
Phthalate-H (3,6)~7.8dd
Phthalate-H (4,5)~7.6dd

Note: In this compound, the signals for Phthalate-H will be absent or greatly diminished.

Chromatographic Methods for Chemical Purity and Isomeric Characterization

Chromatographic techniques are essential for determining the chemical purity of this compound and for separating it from any potential isomers or impurities.

Gas Chromatography (GC): GC is a widely used and effective method for the separation and analysis of phthalates. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information about the chemical purity of the synthesized compound. The choice of the GC column is important for achieving good separation of different phthalate esters.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of phthalates. It is particularly useful for the analysis of isomeric mixtures and can be used as an alternative or complementary method to GC. A solid-phase extraction (SPE) step may be employed for sample cleanup and enrichment prior to HPLC analysis.

These chromatographic methods, in conjunction with the spectroscopic techniques described above, provide a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended use.

Applications of Diphenyl Phthalate 3,4,5,6 D4 in Advanced Analytical Chemistry

Utility as an Internal Standard in Quantitative Phthalate (B1215562) Analysis

The fundamental principle behind using Diphenyl Phthalate-3,4,5,6-d4 as an internal standard is to enhance the accuracy and precision of quantitative analytical methods. By adding a known amount of the deuterated standard to samples and calibration standards, any loss of analyte during sample processing or fluctuations in instrument performance can be effectively normalized. This is because the deuterated standard experiences similar effects as the native phthalates being measured.

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of semi-volatile organic compounds like phthalates. The use of this compound as an internal standard is integral to developing robust and reliable GC-MS methods for their quantification.

Table 1: Illustrative GC-MS SIM Ions for Phthalate Analysis (Note: Specific ions for this compound are inferred based on typical fragmentation patterns and require experimental verification.)

Compound Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Diphenyl Phthalate Hypothetical Hypothetical Hypothetical
This compound Hypothetical Hypothetical Hypothetical
Dibutyl Phthalate (DBP) 149 223 205
Benzyl (B1604629) Butyl Phthalate (BBP) 149 91 206
Di(2-ethylhexyl) Phthalate (DEHP) 149 167 279

For even greater selectivity, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode is employed. This technique involves the selection of a specific precursor ion for a compound, its fragmentation, and the monitoring of a specific product ion. This precursor-to-product ion transition is highly specific to the target analyte. For this compound, specific SRM transitions would be developed and optimized to ensure no interference from the sample matrix.

Table 2: Illustrative GC-MS/MS SRM Transitions for Phthalate Analysis (Note: Specific transitions and collision energies for this compound require experimental optimization.)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Diphenyl Phthalate Hypothetical Hypothetical Hypothetical
This compound Hypothetical Hypothetical Hypothetical
Dibutyl Phthalate (DBP) 279 149 15
Benzyl Butyl Phthalate (BBP) 206 149 10
Di(2-ethylhexyl) Phthalate (DEHP) 279 149 15

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful alternative for the analysis of phthalates, particularly for those that are less volatile or thermally labile. The use of this compound as an internal standard is equally critical in LC-MS/MS to ensure the reliability of the results. In LC-MS/MS, Multiple Reaction Monitoring (MRM) is the most commonly used acquisition mode for quantification.

A study detailing a fast and sensitive LC-MS/MS method for the analysis of 22 phthalates provides the optimized MRM transitions for the non-deuterated Diphenyl Phthalate. The precursor ion (Q1) is m/z 319, and the product ions (Q3) are m/z 225 and 77. For this compound, the precursor ion would be expected at m/z 323, with product ions also shifted accordingly, though these would need to be confirmed experimentally.

Table 3: LC-MS/MS MRM Transitions for Diphenyl Phthalate

Compound Precursor Ion (Q1) Product Ion (Q3)
Diphenyl Phthalate 319 225 / 77

Method validation for such an assay would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is fit for its intended purpose.

Matrix-Matched Calibration Strategies Utilizing this compound

Complex sample matrices can often cause signal suppression or enhancement in mass spectrometry-based analyses, a phenomenon known as the matrix effect. To counteract this, matrix-matched calibration is a widely used strategy. This involves preparing calibration standards in a blank matrix that is identical to the sample matrix being analyzed. The inclusion of this compound in these matrix-matched standards allows for the most accurate compensation of both matrix effects and variations in sample preparation, as the internal standard is affected by the matrix in the same way as the target analytes. This approach is particularly crucial for achieving accurate quantification in challenging matrices such as soil, sediment, and biological tissues.

Quantification of Phthalate Esters in Complex Environmental Matrices

The ubiquitous nature of phthalates has led to their widespread presence in various environmental compartments. The accurate quantification of these compounds in complex environmental matrices like soil, water, and sediment is essential for assessing environmental contamination and human exposure. This compound serves as an invaluable internal standard in these analyses, helping to overcome challenges associated with matrix interference and variable extraction recoveries.

When analyzing phthalates in soil and sediment, for example, sample preparation typically involves solvent extraction followed by a clean-up step to remove interfering substances. The addition of this compound at the beginning of this process ensures that any losses of the target phthalates during these steps are accounted for. Subsequent analysis by GC-MS or LC-MS/MS allows for the sensitive and selective determination of phthalate concentrations. The use of a deuterated internal standard is a key component of quality assurance and quality control for ensuring the reliability of the generated environmental data.

Atmospheric Particulate Matter and Gaseous Phases

The monitoring of phthalate esters in the atmosphere is crucial due to their potential inhalation exposure risks. Analytical methods for determining phthalates in both particulate and gaseous phases often employ gas chromatography-mass spectrometry (GC-MS). In a study of indoor air in residential homes, various phthalates were detected, with concentrations of some, like diethyl phthalate (DEP), reaching up to 2500 ng/m³. nih.gov The use of internal standards is a common practice in such analyses to ensure accuracy. For instance, in the analysis of eight selected phthalates from vinyl floorings into indoor air, a deuterated internal standard was utilized in the Automated Thermal Desorption-Gas Chromatography-Mass Spectroscopy (ATD-GC-MS) method. researchgate.net While not always specifying this compound, the principle of using a deuterated analog to quantify target phthalates is a standard and accepted practice in atmospheric analysis. Studies have shown that indoor air concentrations of many phthalates are significantly higher than outdoor concentrations, indicating indoor sources are predominant. nih.gov For example, diisobutyl phthalate (DiBP), di(methoxyethyl) phthalate (DMEP), and di-n-butyl phthalate (DBP) were the dominant phthalates found in the indoor air of laboratories, with median levels of 0.48 × 10³, 0.44 × 10³, and 0.39 × 10³ ng/m³, respectively. mdpi.com

Table 1: Predominant Phthalates in Laboratory Indoor Air

Phthalate Median Concentration (ng/m³)
Diisobutyl phthalate (DiBP) 480
Di(methoxyethyl) phthalate (DMEP) 440
Di-n-butyl phthalate (DBP) 390
Di-(2-propylheptyl) phthalate (DPHP) 160
Di(2-ethylhexyl) phthalate (DEHP) 130

Data sourced from a study on indoor air of laboratories in Guangzhou, southern China. mdpi.com

Aquatic Systems: Surface Water, Seawater, and Wastewater Effluents

Phthalates are frequently detected in various aquatic environments due to their widespread use and subsequent release. The determination of phthalates in surface water, seawater, and wastewater requires sensitive analytical methods capable of detecting low concentrations. nih.gov Isotope dilution techniques, employing deuterated internal standards, are often the method of choice for achieving accurate quantification.

In a study of the NW Mediterranean Sea, surface seawater samples were spiked with internal standards, including D4-DEHP, for the analysis of phthalates and organophosphate esters. researchgate.net The concentrations of the sum of seven phthalate esters (PAEs) in seawater ranged from 100 to 527 ng L⁻¹. researchgate.net Similarly, research on the Bohai Sea and the Yellow Sea found ΣPAE concentrations in seawater to range from 453 to 5108 ng L⁻¹. researchgate.net

For wastewater analysis, a study on the determination of 35 phthalates in influent and effluents of wastewater treatment plants utilized D4 phthalates for spiking the samples before extraction and analysis by LC/MSMS. researchgate.net Another automated online LC-GC-MS method for analyzing four major phthalates in wastewater also highlights the importance of precise analytical techniques for complex matrices. nih.govepa.govnih.gov

Table 2: Phthalate Concentrations in Various Aquatic Environments

Aquatic System Phthalate Analyte(s) Concentration Range
NW Mediterranean Seawater Σ7 PAEs 100 - 527 ng L⁻¹
Bohai and Yellow Sea Seawater Σ16 PAEs 453 - 5108 ng L⁻¹
Jukskei River, South Africa (Unfiltered Water) Total PAEs 0.04 - 9.76 ng mL⁻¹
Jukskei River, South Africa (Filtered Water) Total PAEs 0.09 - 4.38 ng mL⁻¹

Data compiled from multiple research studies. researchgate.netresearchgate.net

Terrestrial Environments: Soil and Sediment Samples

The analysis of phthalates in solid matrices like soil and sediment presents unique challenges due to the complexity of the sample matrix. Accelerated solvent extraction (ASE) followed by gas chromatography-mass spectrometry (GC/MS) is a common method for determining phthalate esters in sediment. To ensure the reliability of the method, an isotopically labeled PAE, such as di-n-butyl phthalate-d4 (DnBP-D4), is often used as a surrogate standard.

In a study of urban soil samples in Beijing, the sum of all PAE contents ranged from 1.9 to 3141.7 ng/g, with di-n-butyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP) being the major contaminants. Another study on sediments from the Jukskei River in South Africa found PAE concentrations ranging from 0.05 ng/g for dimethyl phthalate (DMP) to 4910 ng/g for DEHP. The use of deuterated internal standards is crucial in these analyses to account for extraction inefficiencies and matrix interferences.

Indoor Environment Media: Dust and Air

Indoor environments are significant sources of human exposure to phthalates, which are released from various consumer products. The analysis of phthalates in indoor dust and air is therefore essential for exposure assessment. A study on indoor dust from decoration material stores found that the total concentrations of nine PAEs ranged from 46,100 ng/g to 695,000 ng/g.

Analytical methods for indoor dust often involve soxhlet extraction followed by GC-MS analysis. To avoid background contamination and ensure accurate quantification, rigorous quality control measures are necessary, which typically include the use of internal standards. In a comprehensive assessment of phthalates in indoor dust across China, the mean concentrations decreased in the order of DEHP > DBP > DIBP > DMP > DEP > BBP.

In the analysis of indoor air, a study of residential homes in California detected four phthalates (DEHA, DBP, DEP, DIBP) in 100% of the homes, with DEP being the most abundant. nih.gov The use of isotope dilution GC-MS is a common and reliable technique for such analyses.

Table 3: Mean Concentrations of Phthalates in Indoor Dust Across China (2007-2019)

Phthalate Mean Concentration Order
Di(2-ethylhexyl) phthalate (DEHP) 1
Di-n-butyl phthalate (DBP) 2
Diisobutyl phthalate (DIBP) 3
Dimethyl phthalate (DMP) 4
Diethyl phthalate (DEP) 5
Benzyl butyl phthalate (BBP) 6

Data from a comprehensive review of indoor dust studies in China.

Quantification of Phthalate Esters in Biological and Food Matrices

This compound is also instrumental in biomonitoring studies, where the goal is to quantify human exposure to phthalates by measuring their metabolites in biological fluids and tissues.

Human and Animal Biological Fluids (e.g., Urine, Serum)

The quantification of phthalate metabolites in human urine and serum is a common approach for assessing exposure to parent phthalate compounds. Highly sensitive methods, such as high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS), are employed for this purpose. The use of stable isotope-labeled internal standards is critical for correcting recovery and improving the precision of these methods.

A method for the quantitative detection of nine phthalate metabolites in human serum utilized stable isotope-labeled internal standards for all analytes. This approach allows for the direct measurement of the active phthalate monoester metabolites. Similarly, in a study analyzing 16 phthalate esters in urine samples, deuterated internal standards (D4-DEHP, D4-DOP, and D4-DBP) were added to the samples before analysis. The detection rates of the nine detected PAEs ranged from 2.56% to 92.31%, with DiBP and DBP having the highest median concentrations at 2.43 ng/ml and 2.40 ng/ml, respectively.

Table 4: Median Concentrations of Detected Phthalate Esters in Human Urine

Phthalate Ester Median Concentration (ng/ml)
Diisobutyl phthalate (DiBP) 2.43
Di-n-butyl phthalate (DBP) 2.40
Dipropyl phthalate (DPP) 0.55
Dimethyl phthalate (DMP) 0.51
Diphenyl phthalate (DPHP) 0.06

Data from a study on urine samples from Tianjin.

Tissue Samples and Biopsy Analysis

The analysis of phthalates in tissue samples provides a direct measure of the body burden of these compounds. An analytical method was developed for the simultaneous determination of 14 phthalate esters in animal innards by gas chromatography-mass spectrometry, using diphenyl phthalate (DPhP) as an internal standard. The recoveries for this method ranged from 60% to 110% with relative standard deviations between 0.8% and 10.3%. The detection limit for most of the phthalate esters was less than 1.74 µg/kg. Although this study used the non-deuterated form as an internal standard, the use of a deuterated analog like this compound would be expected to provide even greater accuracy by more closely mimicking the behavior of the target analytes during extraction and analysis. The principle of using a structurally similar compound as an internal standard is fundamental to achieving reliable quantification in complex biological matrices such as tissues.

Food and Beverage Contamination Assessment

This compound is a crucial tool in the assessment of food and beverage contamination. Phthalates, including diphenyl phthalate, can migrate into foodstuffs from packaging materials, processing equipment, and environmental contamination. researchgate.net The analysis of these compounds at trace levels is challenging due to the complexity of food matrices and the ubiquity of phthalates, which can lead to background contamination. researchgate.netmdpi.com

The use of a deuterated internal standard like this compound is essential for accurate quantification via the isotope dilution mass spectrometry (IDMS) method. This standard is chemically identical to the target analyte (diphenyl phthalate) but has a different mass due to the deuterium (B1214612) atoms. By adding a known amount of this compound to a sample at the beginning of the analytical process, it experiences the same sample preparation, extraction, and analysis conditions as the native analyte. This allows for the correction of any analyte loss during these steps, leading to highly accurate and precise results.

Research on contaminants in fast-food packaging has utilized deuterated internal standards to quantify phthalate concentrations. researchgate.net For instance, in studies analyzing paper-based food packaging, deuterated standards are employed to ensure that the measured concentrations accurately reflect the amount of phthalate that has migrated into the food, distinguishing it from any external contamination. researchgate.net The minimum reporting concentrations in such studies for various phthalates were determined to be between 0.10 and 0.40 µg/g. researchgate.net

Table 1: Application of Deuterated Standards in Food Contamination Analysis

Analytical ApplicationRole of Diphenyl Phthalate-d4Typical MatricesAnalytical Technique
Migration from Food PackagingInternal standard for accurate quantification of migrated diphenyl phthalate.Paper, paperboard, plastics. researchgate.netmdpi.comGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netagilent.com
Analysis of Fatty FoodsCorrects for analyte loss during lipid removal/extraction steps.Olive oil, dairy products, meats. mdpi.comGC-MS with Gel Permeation Chromatography (GPC) cleanup. toxicfreefood.org
Beverage AnalysisEnsures precise measurement in liquid matrices.Wine, juice, bottled water. mdpi.comLC-MS/MS, GC-MS. agilent.comoiv.int

Methodological Advancements and Optimization for Trace Analysis

The use of this compound is central to methodological advancements in trace analysis, addressing common challenges such as extraction efficiency, background contamination, and method sensitivity.

Extraction Efficiency and Recovery Assessment with Deuterated Analogs

A significant challenge in analytical chemistry is ensuring the complete extraction of the target analyte from the sample matrix. The recovery rate—the percentage of the analyte successfully extracted—can vary depending on the complexity of the matrix and the extraction technique employed. mdpi.com Deuterated analogs such as this compound are invaluable for assessing and correcting for these variations.

By spiking the sample with a known quantity of the deuterated standard before extraction, analysts can precisely calculate the recovery rate. Since the deuterated and non-deuterated forms exhibit nearly identical chemical and physical properties, any loss of the native analyte during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the internal standard. nih.gov This allows for the correction of the final calculated concentration, providing a more accurate result.

Studies validating analytical methods for phthalates consistently demonstrate high recovery rates when using deuterated internal standards. For example, in the analysis of various environmental and food samples, mean recovery percentages are often reported in the range of 80% to 115%. mdpi.comnih.govresearchgate.net

Table 2: Illustrative Recovery Rates Using Deuterated Phthalate Standards

Matrix TypeExtraction MethodReported Recovery Range (%)Reference Compound Example
Indoor Air (adsorbent)Solvent Extraction> 89.7%DBP-d4, DEHP-d4 researchgate.net
Plastic Food PackagingHeadspace Solid-Phase Microextraction (HS-SPME)90.2% - 111%DIBP mdpi.com
Environmental WaterSolid-Phase Extraction (SPE)85% - 101%DBP koszalin.pl
Mine TailingsAccelerated Solvent Extraction (ASE)71% - 115%DEHP nih.gov

Minimization of Background Contamination in Phthalate Analysis

Phthalates are ubiquitous environmental contaminants, commonly found in laboratory equipment, solvents, and ambient air, which poses a significant risk of sample contamination during analysis. mdpi.comcdc.goveuropa.eu This background contamination can lead to falsely elevated results, especially when measuring trace amounts of the analyte.

The use of this compound helps to mitigate this issue. Because the mass spectrometer can differentiate between the deuterated internal standard and the non-deuterated target analyte, any phthalate contamination introduced from external sources will be detected as the non-deuterated form. The internal standard, having been added in a known amount, provides a stable reference point against which the native analyte can be quantified. toxicfreefood.org This allows for the subtraction of background levels identified in procedural blanks, ensuring that the reported result reflects the true concentration in the original sample. nih.gov Rigorous laboratory protocols, such as pre-washing all glassware and minimizing the use of plastic materials, are also essential to keep background levels low. mdpi.comcdc.gov

Evaluation of Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

This compound plays a key role in the validation of analytical methods by helping to establish critical performance metrics.

Linearity: To ensure a method is quantitative, its response must be proportional to the concentration of the analyte over a specific range. Calibration curves are generated by analyzing a series of standard solutions containing varying concentrations of the target analyte and a constant concentration of the deuterated internal standard. Excellent linearity is typically demonstrated by a coefficient of determination (R²) value greater than 0.99. researchgate.netkoszalin.pl

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision. researchgate.netsepscience.com These values are crucial for trace analysis. The use of a deuterated internal standard improves the signal-to-noise ratio, which can help in achieving lower (i.e., better) LODs and LOQs. mdpi.com For phthalate analysis in complex matrices, LODs can range from the low nanogram per liter (ng/L) to the microgram per kilogram (µg/kg) level, depending on the sample and analytical instrumentation. mdpi.comagilent.com

Table 3: Typical Method Validation Parameters for Phthalate Analysis Using Deuterated Standards

ParameterTypical Value/RangeSignificance
Linearity (R²)≥0.99 koszalin.plthermofisher.comIndicates a proportional response of the instrument to analyte concentration.
LOD0.03 - 0.08 µg/L (for plastic packaging) mdpi.comDefines the smallest detectable amount of the substance.
LOQ0.10 - 0.24 µg/L (for plastic packaging) mdpi.comDefines the smallest quantifiable amount with acceptable precision and accuracy.

Applications of Diphenyl Phthalate 3,4,5,6 D4 in Toxicokinetic and Metabolic Pathway Studies

Tracing Absorption, Distribution, Metabolism, and Excretion (ADME) of Phthalates

The use of isotopically labeled compounds like DPP-d4 is a cornerstone of modern analytical toxicology for tracing the fate of environmental chemicals such as phthalates in the body. By adding a known quantity of DPP-d4 to a biological sample (e.g., urine or blood), researchers can use isotope dilution mass spectrometry to precisely measure the concentration of native DPP and its metabolites. nih.govresearchgate.net This technique corrects for any loss of the analyte during sample preparation and analysis, ensuring high accuracy and precision. nih.gov

Understanding the primary routes of human exposure to diphenyl phthalate (B1215562) is essential for risk assessment. DPP-d4 is used in studies designed to differentiate and quantify absorption through oral, inhalation, and dermal pathways.

Oral Uptake: Ingestion of contaminated food and dust is a significant route of exposure for many phthalates. nih.gov Studies investigating oral exposure can administer the non-deuterated phthalate and use DPP-d4 as an internal standard to measure the resulting metabolites in urine and feces, providing a quantitative measure of absorption from the gastrointestinal tract. Phthalate diesters are generally hydrolyzed to their monoesters in the gut before absorption. tandfonline.com

Inhalation Uptake: Phthalates are semi-volatile organic compounds and can be present in indoor air, attached to dust particles. nih.gov Human exposure studies have utilized deuterated phthalates, such as d4-labeled di(2-ethylhexyl) phthalate (DEHP-d4) and diethyl phthalate (DEP-d4), to study uptake via inhalation while distinguishing it from background exposure. researchgate.net In such studies, participants are exposed to air containing the labeled phthalate, and the subsequent appearance of labeled metabolites in urine confirms and quantifies inhalation absorption. researchgate.net For both DEHP and DEP, inhalation has been identified as a primary route of uptake in controlled exposure settings. researchgate.net

Dermal Uptake: The skin is another important barrier and route of exposure. Studies have shown that lower molecular weight phthalates can be absorbed through the skin, and this absorption can be a significant contributor to the total body burden. nih.govuq.edu.au Research using deuterated phthalates has experimentally verified that dermal absorption directly from the air can be a meaningful exposure pathway, sometimes comparable to or greater than inhalation. uq.edu.au For instance, a study on d4-DEP and d4-dibutyl phthalate (DBP) demonstrated significant dermal permeation. nih.gov The use of DPP-d4 would allow for similar precise measurements of diphenyl phthalate's skin permeability.

Once absorbed, phthalates are metabolized and excreted. DPP-d4 is critical for accurately measuring the concentrations of DPP metabolites in urine over time, which allows for the determination of their elimination half-lives. Phthalates generally have short biological half-lives, often less than 24 hours, indicating that urinary metabolite levels reflect recent exposure. nih.govnih.gov

For example, in human exposure studies with other deuterated phthalates, the excretion kinetics have been well-characterized. After combined inhalation and dermal exposure to D4-DEP, its metabolite (D4-MEP) showed a maximum excretion rate at approximately 3.3 hours, with an elimination half-life of about 2.1 hours. nih.gov For D4-DEHP, the sum of its five major metabolites peaked at an average of 4.7 hours with a half-life of 4.8 hours. nih.gov Such data, made accurate by the use of deuterated standards, are vital for developing pharmacokinetic models that predict the accumulation and clearance of these compounds.

Table 1: Elimination Half-Lives of Deuterated Phthalate Metabolites After Controlled Exposure
CompoundMetaboliteExposure RouteTime to Maximum Concentration (Tmax)Elimination Half-Life (T½)Reference
D4-Diethyl Phthalate (DEP)D4-Monoethyl Phthalate (MEP)Inhalation + Dermal3.3 hours2.1 hours nih.gov
D4-Diethyl Phthalate (DEP)D4-Monoethyl Phthalate (MEP)Dermal Only4.6 hours2.7 hours nih.gov
D4-Di(2-ethylhexyl) Phthalate (DEHP)Sum of 5 MetabolitesInhalation + Dermal4.7 hours4.8 hours nih.gov

The primary metabolic pathway for diphenyl phthalate is hydrolysis to its monoester, monophenyl phthalate (MPhP), which can be further degraded to phthalic acid. nih.gov DPP-d4, along with isotopically labeled standards for the expected metabolites, is essential for the definitive identification and quantification of this metabolic profile in biological samples. oup.com

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. nih.govchromatographyonline.com This method allows for the simultaneous measurement of multiple phthalate metabolites in a single, small urine sample. nih.gov The use of labeled internal standards like DPP-d4 ensures that the measurements are accurate, which is crucial for assessing human exposure levels in large epidemiological studies. nih.gov

Comparative Toxicokinetics in In Vivo Models (e.g., Human and Rodent Studies)

To extrapolate toxicological data from animal models to humans, it is crucial to understand the species-specific differences in toxicokinetics. DPP-d4 facilitates such comparisons by enabling precise measurements of metabolites in both humans and rodents.

Table 2: General Species-Specific Differences in Phthalate Metabolism
Metabolic PathwayPrimates (Humans)Rodents (Rats)Reference
Phase II Conjugation (Glucuronidation)Predominant pathway for many phthalate monoestersLimited or absent for certain phthalate monoesters (e.g., MEHP) nih.gov
Phase I OxidationOccurs, but conjugation is often dominantExtensive oxidation of the alkyl side chain of monoesters nih.gov

Human biomonitoring studies, which rely on analytical methods using internal standards like DPP-d4, have revealed significant variability in urinary concentrations of phthalate metabolites both between individuals (inter-individual) and within the same individual over time (intra-individual). nih.govchromatographyonline.com This variability can be influenced by factors such as genetics, diet, and personal care product use. nih.gov

Studies have calculated intraclass correlation coefficients (ICCs) to assess the reproducibility of urinary metabolite measurements. For some phthalates, a single urine sample can reasonably characterize an individual's exposure over a month, while for others with high variability (like DEHP), multiple samples are needed. nih.govchromatographyonline.com Understanding this variability is critical for the design of epidemiological studies aiming to link phthalate exposure to health outcomes.

Protein Binding Dynamics and its Influence on Phthalate Pharmacokinetics

The interaction between phthalates and plasma or tissue proteins is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. The extent of protein binding directly impacts the bioavailability and potential toxicity of these compounds, as it is generally the unbound fraction of a chemical that is free to interact with target tissues and undergo metabolic transformation. In toxicokinetic studies, understanding these binding dynamics is paramount, and the use of isotopically labeled internal standards, such as DIPHENYL PHTHALATE-3,4,5,6-D4, is essential for achieving accurate and precise quantification.

Phthalates, including diphenyl phthalate, are known to bind to several major plasma proteins, primarily Human Serum Albumin (HSA), but also to specific carrier proteins like Sex Hormone-Binding Globulin (SHBG) and Corticosteroid-Binding Globulin (CBG). plos.orgnih.govnih.gov The nature and affinity of this binding are governed by the physicochemical properties of the specific phthalate molecule, such as its size, lipophilicity, and the structure of its ester side chains.

Human Serum Albumin (HSA) Binding

HSA is the most abundant protein in human plasma and serves as a transport vehicle for a wide array of endogenous and exogenous substances. The binding of phthalates to HSA is predominantly driven by hydrophobic interactions, with hydrogen bonding and van der Waals forces also playing a role. nih.gov Research indicates that many phthalates bind to specific sites within the hydrophobic cavities of HSA, particularly in subdomains IIA and IIIA. nih.govresearchgate.net For instance, studies on compounds like di-2-ethylhexyl phthalate (DEHP), di-butyl phthalate (DBP), and di-ethyl phthalate (DEP) have shown that they bind to subdomain IIA of HSA. nih.gov The affinity of this binding can vary, with longer-chain phthalates generally exhibiting more stable binding than shorter-chain ones. plos.org This binding is significant because it sequesters the phthalate in the bloodstream, affecting its distribution half-life and availability to other tissues. researchgate.net

Binding to Hormone Carrier Proteins

Beyond general transport proteins like HSA, phthalates have been shown to interact with more specific globulins that transport steroid hormones. This interaction is a key area of research due to its potential for endocrine disruption.

Sex Hormone-Binding Globulin (SHBG): SHBG is a plasma protein that binds and transports androgens and estrogens, regulating their bioavailability. plos.org Several studies have demonstrated that various phthalates can fit into the steroid-binding pocket of SHBG, potentially competing with natural ligands like dihydrotestosterone (B1667394) (DHT). plos.orgnih.gov The binding affinity appears to be related to the length of the phthalate's side chain, with long-chain phthalates such as DEHP and di-n-octyl phthalate (DNOP) showing a higher binding affinity compared to short-chain phthalates. plos.org This competitive binding could disrupt the normal balance of sex hormones. mdpi.com

Corticosteroid-Binding Globulin (CBG): CBG is the primary transport protein for cortisol. In silico studies have shown that phthalates can also interact with the amino acid residues in the binding pocket of CBG. nih.gov Similar to SHBG, long-chain phthalates tend to display a higher binding affinity for CBG than their short-chain counterparts, suggesting a potential to interfere with cortisol homeostasis. nih.gov

Influence on Pharmacokinetics

The binding of phthalates to these plasma proteins has profound implications for their pharmacokinetics:

Distribution: High protein binding restricts the diffusion of phthalates from the bloodstream into tissues, lowering the volume of distribution. Only the unbound fraction can cross cell membranes to reach target organs.

Metabolism and Excretion: Sequestration by plasma proteins can protect phthalates from metabolic enzymes, primarily in the liver, and from renal clearance, thereby prolonging their half-life in the body. nih.gov

Bioavailability: The concentration of the free, biologically active phthalate is modulated by the extent of protein binding. Strong binding reduces the free fraction, which may mitigate acute toxicity but could also create a circulating reservoir of the compound.

Role of this compound in Research

To accurately study these protein binding dynamics, researchers must be able to precisely quantify the concentration of the parent phthalate and its metabolites in complex biological matrices. This is where this compound plays a crucial role. As a deuterated internal standard, it is an ideal tool for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comaptochem.com

In a typical protein binding experiment, this compound would be added to a sample (e.g., plasma containing diphenyl phthalate). Because it is chemically identical to the non-labeled diphenyl phthalate, the deuterated standard exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. kcasbio.com However, due to its higher mass from the deuterium (B1214612) atoms, it can be distinguished from the native compound by the detector. aptochem.com This allows it to serve as a reference point to correct for any sample loss during preparation and for variations in instrument response ("matrix effects"), ensuring highly accurate and precise quantification of the native diphenyl phthalate. clearsynth.comkcasbio.com This precision is essential for calculating binding constants (Kb) and determining the bound vs. unbound fractions, which are critical parameters in pharmacokinetic modeling.

Below are tables summarizing research findings on the interaction of various phthalates with key plasma proteins. While this data does not specifically pertain to diphenyl phthalate, it illustrates the types of detailed findings that are generated in studies for which this compound would be an essential analytical tool.

Table 1: Interaction of Various Phthalates with Human Serum Albumin (HSA) Data compiled from multiple spectroscopic and molecular modeling studies.

Phthalate CompoundPrimary Binding Site on HSAPredominant Interaction ForcesBinding Constant (Kb) (M-1)
Di-butyl Phthalate (DBP)Subdomain IIAHydrophobic Interaction, Hydrogen Bonding0.49 x 105 nih.gov
Di-ethyl Phthalate (DEP)Subdomain IIAHydrophobic Interaction1.15 x 105 nih.gov
Di-isobutyl Phthalate (DIBP)Subdomain IIAHydrophobic Interaction1.60 x 105 nih.gov
Di-2-ethylhexyl Phthalate (DEHP)Subdomain IIAHydrophobic Interaction, Hydrogen BondingHigh Affinity
Di-methyl Phthalate (DMP)Subdomain IIAHydrophobic Interaction, Hydrogen BondingHigher affinity than its metabolite MMP nih.gov

Table 2: Molecular Docking Characteristics of Phthalates with Sex Hormone-Binding Globulin (SHBG) Data from in silico molecular docking simulations.

Phthalate CompoundBinding Affinity (kcal/mol)Number of Interacting Amino Acid ResiduesOverlap with Dihydrotestosterone (DHT) Binding Residues
Dimethyl Phthalate (DMP)-6.51555-95% plos.org
Dibutyl Phthalate (DBP)-7.41955-95% plos.org
Di-2-ethylhexyl Phthalate (DEHP)-8.72555-95% plos.org
Di-n-octyl Phthalate (DNOP)-8.52655-95% plos.org
Di-iso-nonyl Phthalate (DINP)-8.93155-95% plos.org

Applications of Diphenyl Phthalate 3,4,5,6 D4 in Environmental Fate and Transport Research

Assessing Environmental Mobility and Partitioning Behavior

The environmental mobility of a chemical refers to its movement between different environmental compartments, such as from water to air or from soil to groundwater. epa.govpsu.edu Partitioning is the process by which a chemical distributes itself between two phases, for example, between water and sediment particles. nih.govmdpi.comnih.gov Understanding these behaviors is critical for predicting a pollutant's distribution, persistence, and potential for exposure. DPP-d4 is a vital tool in studies designed to measure these parameters for phthalate (B1215562) esters.

Phthalate esters are semi-volatile organic compounds that can be transported long distances in the atmosphere and subsequently deposited into marine environments. nih.govnih.gov The exchange between the atmosphere and the sea is a key process governing their global distribution. Research in areas like the North Sea and the South China Sea has focused on quantifying the direction and magnitude of these exchanges. climate-service-center.denih.govacs.org

In these studies, deuterated phthalates are used as surrogate standards to ensure the accuracy of concentration measurements in both air and seawater samples. climate-service-center.denih.gov For instance, to test the recovery of phthalates from sampling equipment, a known quantity of a deuterated standard like Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) is added before sample collection. climate-service-center.de The percentage of the standard recovered after analysis indicates the efficiency of the entire process and allows for the correction of the final concentration data for native phthalates. Although studies have more commonly cited the use of other deuterated phthalates like DEHP-d4 and Di-n-butyl phthalate-d4 (DnBP-d4), DPP-d4 serves the same essential function for quantifying Diphenyl Phthalate. nih.govacs.org

By enabling precise measurements, DPP-d4 helps researchers calculate air-sea exchange fluxes, determining whether a body of water acts as a net sink (deposition) or a source (volatilization) for specific phthalates. nih.govnih.gov

Table 1: Example of Air-Sea Exchange Fluxes for Various Phthalate Esters in the South China Sea This table illustrates the type of data generated in studies where deuterated standards like DPP-d4 are essential for accuracy. Fluxes are given in tonnes per year (t/y). A positive value indicates net deposition (air-to-sea), while a negative value indicates net volatilization (sea-to-air).

Phthalate EsterAverage Net Flux (t/y)Dominant Process
Dimethyl Phthalate (DMP)470Deposition
Diethyl Phthalate (DEP)140Deposition
Di-isobutyl Phthalate (DiBP)1150Deposition
Di-n-butyl Phthalate (DnBP)920Deposition
Di(2-ethylhexyl) Phthalate (DEHP)-1020Volatilization

Data sourced from a 2023 study on the air-sea exchange of phthalates in the South China Sea. nih.gov


Phthalates are not chemically bound to the polymer matrix in many products, such as PVC plastics, food packaging, and building materials. nih.govresearchgate.netresearchgate.net This allows them to leach or migrate out of the products over time, contaminating food, indoor air, dust, soil, and water. scielo.brbg.ac.rsmendelu.cznih.govnih.gov Studies investigating this migration are crucial for assessing human exposure and environmental contamination pathways.

In a typical migration study, a material is placed in contact with a food simulant (like ethanol (B145695) or acetic acid) or exposed to environmental conditions, and the amount of phthalate that transfers is measured over time. scielo.brnih.gov DPP-d4 is used as an internal standard in such experiments. It is added to the sample extract just before analysis to account for any variability in the analytical instrument's response. This ensures that the measured concentration of the native phthalate that has migrated from the product is accurate. This methodology is critical for enforcing regulatory limits on phthalate migration from food contact materials and for understanding the release of phthalates from sources like plastic waste into the environment. researchgate.netbg.ac.rs

Investigating Degradation Pathways and Persistence in Environmental Media

Biodegradation is a primary mechanism for the removal of phthalate esters from the environment, carried out by microorganisms in soil and water. nih.govnih.govfrontiersin.org Studies have shown that Diphenyl Phthalate can be rapidly degraded by certain bacteria, such as Sphingomonas chungbukensis, which converts it first to monophenyl phthalate and then to phthalic acid. nih.gov

To study the rate of biodegradation, researchers incubate the phthalate in a sample of soil or water containing microorganisms. nih.gov At specific time intervals, subsamples are taken, and the remaining concentration of the phthalate is measured. DPP-d4 is used as a surrogate or internal standard during the chemical analysis of these subsamples. Its addition allows for the precise quantification of the non-labeled Diphenyl Phthalate, enabling the calculation of an accurate degradation rate and half-life. This information is vital for environmental risk assessment models.

Table 2: Biodegradation Products of Diphenyl Phthalate This table shows the sequential breakdown products of Diphenyl Phthalate by the bacterium Sphingomonas chungbukensis, a process studied with the help of analytical standards.

Parent CompoundIntermediate MetaboliteFinal Metabolite
Diphenyl PhthalateMonophenyl PhthalatePhthalic Acid

Based on findings from a study on the degradation of Diphenyl Phthalate. nih.gov


Photodegradation, the breakdown of chemicals by light, can be a significant removal pathway for some phthalates, particularly in surface waters and the atmosphere. researchgate.net Research into the photodegradation of phthalates often involves exposing a solution of the compound to a controlled light source (e.g., UV light) and monitoring its concentration over time. nih.gov

As with other environmental studies, the use of isotopically labeled standards is crucial for obtaining reliable quantitative data. In photodegradation experiments for Diphenyl Phthalate, DPP-d4 would be employed as an internal standard. By comparing the analytical signal of the native compound to that of the known concentration of DPP-d4 in each sample, researchers can precisely calculate the rate of photodegradation. This helps in identifying the breakdown products and understanding the environmental conditions (such as the presence of other substances that act as photosensitizers) that influence how quickly the phthalate is removed from the environment by sunlight. acs.org

Mechanistic Research Applications of Diphenyl Phthalate 3,4,5,6 D4 in Biological Systems

Elucidating Molecular Mechanisms of Phthalate (B1215562) Action

Diphenyl Phthalate-3,4,5,6-D4 is invaluable for accurately quantifying diphenyl phthalate in biological matrices, which is essential for studies on its molecular mechanisms of action.

Impact on Metabolic Pathways and Endocrine Disruption

Phthalates are a class of chemicals known for their endocrine-disrupting properties, and diphenyl phthalate is no exception. nih.gov These compounds can interfere with the body's hormonal systems, leading to a range of adverse health outcomes. The mechanisms behind this disruption are complex and involve interactions with various nuclear receptors.

Research has shown that several phthalates can act as agonists or antagonists for estrogen and androgen receptors. waters.com For instance, in vitro studies have demonstrated that diphenyl phthalate can exhibit estrogenic activity by binding to the estrogen receptor, which can lead to the altered expression of estrogen-responsive genes. nih.gov The use of deuterated standards like this compound in such studies allows for the precise measurement of the parent compound, thereby enabling a more accurate correlation between exposure levels and the observed endocrine-disrupting effects.

The metabolic pathways of phthalates are also a key area of investigation. Phthalates are generally metabolized in the body through a two-phase process. nih.gov Phase I involves the hydrolysis of the diester to its monoester metabolite, which is often the more biologically active form. nih.gov This is followed by Phase II conjugation, which facilitates excretion. nih.gov Understanding these metabolic pathways is crucial for assessing the internal dose and potential toxicity of phthalates. Isotope-dilution mass spectrometry, which relies on deuterated standards, is a key analytical technique for studying these metabolic transformations.

Table 1: Selected Phthalates and their Reported Endocrine-Disrupting Effects

Phthalate Receptor Interaction Reported Effect
Diphenyl Phthalate (DPhP) Estrogen Receptor (ER) Agonistic activity, leading to increased expression of estrogen-responsive genes. nih.gov
Di(2-ethylhexyl) phthalate (DEHP) Androgen Receptor (AR) Antagonistic activity, leading to disruption of male reproductive development.
Dibutyl phthalate (DBP) Androgen Receptor (AR) Anti-androgenic effects.

Role in Oxidative Stress Induction and Proinflammatory Responses

Exposure to phthalates has been linked to the induction of oxidative stress and proinflammatory responses in various biological systems. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. This can lead to cellular damage and has been implicated in the pathogenesis of numerous diseases.

Studies have shown that certain phthalates can increase the production of ROS and decrease the levels of endogenous antioxidants, leading to a state of oxidative stress. This, in turn, can trigger inflammatory pathways. For example, some phthalate metabolites have been associated with increased levels of markers of inflammation and oxidative stress in human studies. The precise quantification of diphenyl phthalate using this compound in experimental models is critical to establishing a clear dose-response relationship for these effects.

Table 2: Markers of Oxidative Stress and Inflammation Associated with Phthalate Exposure

Marker Type Association with Phthalate Exposure
Reactive Oxygen Species (ROS) Oxidative Stress Increased production.
Malondialdehyde (MDA) Oxidative Stress Increased levels, indicating lipid peroxidation.
8-hydroxy-2'-deoxyguanosine (8-OHdG) Oxidative Stress Increased levels, indicating oxidative DNA damage.
C-reactive protein (CRP) Inflammation Elevated levels in some studies.

In Vitro Studies Utilizing Deuterated Analogs for Mechanistic Insight

While specific published studies detailing the use of this compound for the mechanistic insights described below were not identified in the reviewed literature, the application of deuterated analogs in such research is a standard and vital methodology. The following sections describe how a deuterated compound like this compound would be instrumental in these types of in vitro investigations.

Cellular Uptake and Intracellular Localization Studies

Understanding how a substance enters a cell and where it localizes is fundamental to determining its mechanism of action. Deuterated analogs are crucial for accurately quantifying the parent compound within cellular compartments. In a typical experiment, cells would be exposed to diphenyl phthalate, and at various time points, the cells would be harvested and fractionated into different compartments (e.g., cytoplasm, nucleus, mitochondria).

By adding a known amount of this compound as an internal standard to each fraction before extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can precisely quantify the amount of non-deuterated diphenyl phthalate in each compartment. This allows for the determination of uptake kinetics and the steady-state distribution of the compound within the cell, providing clues about its potential targets.

Enzyme Kinetics and Metabolic Transformations at the Cellular Level

In vitro systems, such as cultured cells or subcellular fractions (e.g., microsomes, cytosol), are widely used to study the metabolism of xenobiotics. To investigate the enzyme kinetics of diphenyl phthalate metabolism, these systems would be incubated with the compound over a period of time. The formation of metabolites would then be measured.

The use of this compound in these assays is critical for accurate quantification. By using it as an internal standard, any variability in sample preparation and analytical instrumentation can be accounted for, leading to more reliable kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are essential for understanding the efficiency of metabolic pathways and for predicting the potential for metabolic saturation and bioaccumulation at the cellular level. Furthermore, deuterated standards can be used to help identify unknown metabolites by providing a distinct isotopic signature in mass spectrometry analysis.

Quality Assurance and Quality Control Qa/qc in Deuterated Phthalate Research

Importance of Certified Reference Materials (CRMs) for Deuterated Phthalates

Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy, reliability, and traceability of measurements in chemical testing laboratories. quality-pathshala.comalfa-chemistry.com For deuterated phthalates like Diphenyl Phthalate-3,4,5,6-D4, CRMs serve as the benchmark for quality assurance and control. quality-pathshala.com These materials are characterized by well-defined properties and certified values that are traceable to international measurement standards, making them indispensable for a variety of laboratory functions. quality-pathshala.com

The primary roles of CRMs in deuterated phthalate (B1215562) research include:

Method Validation and Calibration: CRMs are essential for validating analytical methods and calibrating instruments. quality-pathshala.comalfa-chemistry.com By analyzing a CRM with a known concentration of this compound, laboratories can verify the accuracy and precision of their measurement procedures. nih.gov

Ensuring Accuracy and Traceability: Using CRMs allows laboratories to confirm the accuracy of their analytical methods and instruments, thereby ensuring the reliability of their test results. quality-pathshala.comnih.gov This establishes a chain of traceability to internationally recognized standards.

Quality Control: CRMs can be used as quality control standard samples. alfa-chemistry.com If the analysis of the CRM yields results consistent with the certified value, it demonstrates that the analytical process is under control, and the data for unknown samples are reliable. alfa-chemistry.com

High-quality reference materials for various phthalates, including deuterated forms like this compound, are available from several suppliers and are crucial for accurate analytical measurement and quality control. lgcstandards.comaccustandard.comlgcstandards.comaccustandard.com

Implementation of Robust QA/QC Protocols in Analytical Methodologies

The accurate quantification of phthalates is notoriously challenging due to their ubiquitous presence in laboratory environments, which can lead to significant background contamination. researchgate.netmdpi.com Therefore, the implementation of robust QA/QC protocols is a critical requirement for any analytical methodology targeting these compounds.

Blank Correction Strategies and Contamination Control

A primary challenge in phthalate analysis is managing background contamination, which can originate from solvents, reagents, glassware, and even laboratory air. researchgate.netepa.gov Without stringent contamination control, results can be falsely elevated. researchgate.net

Key strategies include:

Use of High-Purity Reagents: Employing high-purity solvents and reagents helps minimize the introduction of phthalate contaminants. epa.gov Purification of solvents may be necessary to reduce interference. epa.gov

Exhaustive Glassware Cleaning: Glassware must be meticulously cleaned to remove any residual phthalates. epa.govepa.gov This often involves heating glassware in a muffle furnace, though volumetric ware should be excluded from this process. epa.gov

Analysis of Method Blanks: A reagent water blank must be analyzed with each batch of samples to demonstrate that the analytical system and glassware are free from significant interference. epa.gov This serves as a safeguard against laboratory contamination. epa.gov If contaminants are found in the blank, the source must be identified and eliminated before proceeding with sample analysis.

Contamination Traps: In some analytical systems, such as those used for high-performance liquid chromatography (HPLC), installing a contamination trap or a suppression column can effectively reduce the influence of phthalate contamination from the mobile phase. researchgate.net

Blank Correction Calculations: For matrices like wet sediment, specific protocols for blank correction may be required. ec.gc.ca This can involve applying the same percent moisture correction from the sample to the laboratory blank result to ensure the values are in equivalent terms before subtraction. ec.gc.ca

Recovery Studies and Performance Monitoring

Recovery studies are essential for evaluating the efficiency of an analytical method in extracting the target analyte from the sample matrix. Deuterated compounds like this compound are frequently used as surrogate standards or internal standards to monitor method performance.

The addition of a known quantity of the deuterated standard to the sample before extraction allows for the calculation of the percentage of analyte recovered. This helps to identify any losses during sample preparation and analysis. Studies have shown that the recovery of deuterated phthalates can be consistently high, often exceeding 89%, indicating quantitative recovery from the adsorbent materials used in air sampling. jst.go.jpjst.go.jpresearchgate.net In various other matrices, recovery values have been reported in the range of 71% to 115%. nih.gov

The following table summarizes recovery data for deuterated phthalates from various studies.

Deuterated Phthalate(s)MatrixRecovery Range (%)Reference
DEP-d4, DBP-d4, BBP-d4, DEHP-d4Indoor Air (adsorbents)> 89.7 jst.go.jpjst.go.jp
DMP, DEP, DBP, DEHP (using deuterated standards)Mine Tailings71 - 115 nih.gov
PAEs (using deuterated standards)Surface Seawater84 - 101 nih.gov
DBP, BBP, DEHP, DNOP, DINP, DIDPCosmeceutical Samples81.9 - 102.4 researchgate.net
PAEs (spiked samples)Water73.8 - 114.5 researchgate.net

Performance monitoring also involves the regular analysis of Quality Control (QC) samples within each analytical batch to document the effect of the matrix on method performance, including precision and accuracy. epa.gov

Interlaboratory and Intralaboratory Validation Studies

Validation studies are crucial for demonstrating that an analytical method is reliable and reproducible.

Intralaboratory validation assesses the reproducibility of results within a single laboratory over time. This is often evaluated by calculating the relative standard deviation (RSD) of replicate analyses. For instance, the within-laboratory reproducibility (RSDr) for dibutyl phthalate (DBP) in indoor air analysis was found to be between 2.0% and 13.6%, depending on the adsorbent used. jst.go.jp

Interlaboratory validation , also known as proficiency testing, involves multiple laboratories analyzing the same sample to assess the reproducibility of the method across different locations and operators. jst.go.jpjst.go.jp These studies are critical for standardizing methods and ensuring data comparability. nih.gov For example, an interlaboratory study involving five laboratories for the analysis of DBP and di(2-ethylhexyl) phthalate (DEHP) in indoor air showed reproducibility relative standard deviations (RSDR) ranging from 5.1% to 13.1%. jst.go.jpjst.go.jp Such programs have been shown to substantially improve laboratory performance over time, achieving high rates of satisfactory performance. nih.govwur.nl

Ensuring Analytical Accuracy and Reproducibility in Complex Matrices

Analyzing trace levels of phthalates in complex matrices such as sediment, food, and biological fluids presents significant analytical challenges due to potential interferences that can affect accuracy and reproducibility. mdpi.comresearchgate.netmdpi.com

The use of isotope-labeled internal standards, such as this compound, is a cornerstone for achieving accurate quantification in these matrices. nih.gov Because the deuterated standard is chemically identical to the native analyte, it co-elutes and experiences similar matrix effects (e.g., ion suppression or enhancement in mass spectrometry) and losses during sample preparation. By calculating the ratio of the native analyte response to the internal standard response, these effects can be effectively compensated for, leading to more accurate and precise results.

Furthermore, ensuring analytical accuracy requires:

Thorough Method Validation: The analytical method must be validated for each specific complex matrix to demonstrate its suitability. nih.gov This involves assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy in the matrix of interest. mdpi.com

Advanced Analytical Techniques: The use of highly selective and sensitive analytical techniques is often necessary. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed for their ability to resolve target analytes from matrix interferences. cdc.govrestek.comsciforum.net The structural similarities among many phthalates can make MS identification challenging, underscoring the importance of good chromatographic separation. restek.com

By combining the use of deuterated internal standards like this compound with rigorous method validation and advanced instrumentation, researchers can achieve the high level of analytical accuracy and reproducibility required for reliable phthalate analysis in complex environmental and biological samples.

Challenges and Future Research Directions in Deuterated Diphenyl Phthalate Studies

Expanding Analytical Applications to Novel Matrices and Emerging Contaminants

Diphenyl phthalate-3,4,5,6-d4 serves as a crucial tool for the precise measurement of diphenyl phthalate (B1215562) in a range of environmental and biological samples. The application of isotope dilution mass spectrometry, utilizing the deuterated analog as an internal standard, compensates for matrix interferences and inconsistencies in sample handling and instrument response, yielding highly dependable data. nih.gov

Current Analytical Applications:

Deuterated phthalate standards are frequently employed in the analysis of:

Biological Matrices: To evaluate human exposure to phthalates, analyses are commonly performed on urine, blood (serum and plasma), breast milk, and seminal fluid. nih.govmdpi.com

Environmental Matrices: To ascertain the degree of environmental contamination by phthalates, monitoring of water, soil, sediment, and air is conducted. researchgate.net

Consumer Products: To verify adherence to regulatory standards, tests are carried out on food, beverages, cosmetics, and children's toys. chemrxiv.orgmdpi.com

Expansion to Novel Matrices:

Future research efforts should be directed towards broadening the use of this compound to more intricate and unconventional matrices, including:

Tissue Samples: The analysis of particular tissues can offer understanding of the distribution and buildup of diphenyl phthalate within the body.

Hair and Nails: These biological materials can offer a more extended timeline of exposure in comparison to urine or blood. mdpi.com

Microplastics: Given that phthalates function as plasticizers, examining their presence in microplastics is essential for comprehending the environmental destiny of these pollutants. researchgate.net

The examination of these new types of samples frequently introduces considerable analytical hurdles due to their complexity and the minimal concentrations of the substances being analyzed. The utilization of a deuterated internal standard such as this compound is crucial to surmount these obstacles and achieve precise and accurate results.

Analysis of Emerging Contaminants:

The analytical techniques established for diphenyl phthalate with its deuterated counterpart can be modified for the examination of other new contaminants. Numerous emerging pollutants have chemical characteristics similar to phthalates and can be analyzed with comparable extraction and detection methods. The expertise developed with deuterated phthalate standards can inform the creation and use of corresponding labeled standards for other categories of new contaminants.

Advanced Toxicokinetic Modeling Incorporating Deuterated Phthalate Data

Toxicokinetic modeling is an essential method for comprehending the absorption, distribution, metabolism, and excretion (ADME) of chemicals within an organism. Physiologically based toxicokinetic (PBTK) models are instrumental in forecasting the internal concentration of a chemical in various tissues and in extrapolating findings from animal studies to humans. nih.gov

The integration of data from research involving deuterated phthalates can markedly improve the precision and forecasting capability of these models. By administering a precise dose of a deuterated phthalate and tracking the levels of the deuterated parent compound and its byproducts in different biological samples over time, scientists can gather accurate data on the speeds of various kinetic processes.

Key Parameters Informed by Deuterated Phthalate Data:

Absorption Rate: The speed and volume of absorption through different exposure routes (oral, dermal, inhalation) can be precisely established.

Distribution Volume: The allocation of the phthalate to various tissues and organs can be measured.

Metabolism Rate: The speeds at which different metabolites are formed can be determined, offering understanding of the metabolic routes.

Elimination Rate: The speed of excretion of the original compound and its metabolites through urine and feces can be ascertained.

A study focusing on diethyl phthalate (DEP) employed a dermal PBTK model to evaluate risks to human health, underscoring the significance of such models for comprehending exposure from personal care items. nih.gov Analogous models that include data from this compound could yield important information on the toxicokinetics of diphenyl phthalate.

Future Directions in Toxicokinetic Modeling:

Forthcoming research should concentrate on crafting more advanced PBTK models that utilize data from studies on deuterated phthalates. These models could be applied to:

Predict inter-individual variability: By integrating information on genetic variations in metabolic enzymes, these models could forecast how toxicokinetics might differ among individuals.

Assess the impact of co-exposures: The models could be employed to examine how simultaneous exposure to other chemicals might influence the toxicokinetics of diphenyl phthalate.

Improve risk assessment: By delivering more precise calculations of internal dosage, these models can facilitate more detailed and trustworthy risk evaluations. nih.govresearchgate.net

Deeper Integration of Mechanistic Studies with Human Biomonitoring Data

Mechanistic studies are designed to uncover the molecular pathways through which phthalates cause their harmful effects, often utilizing in vitro experiments with cell cultures and in vivo studies with animal models. nih.gov In parallel, human biomonitoring studies assess exposure by measuring the levels of phthalate metabolites in human populations. epa.govnih.gov

The fusion of information from these two research areas is essential for grasping the health hazards linked to phthalate exposure. Deuterated standards like this compound are pivotal in connecting these fields by facilitating precise exposure measurements in human populations, which can then be linked to mechanistic findings.

Linking Exposure to Mechanistic Endpoints:

Through the use of deuterated standards for precise exposure quantification, researchers can explore the connections between particular levels of diphenyl phthalate exposure and a variety of mechanistic outcomes, including:

Hormone Receptor Activation: Research indicates that certain phthalates can engage with nuclear receptors, like the estrogen receptor and peroxisome proliferator-activated receptors (PPARs). scispace.comnih.govnih.govbohrium.comnih.gov Precise exposure information is crucial for assessing the significance of these interactions at levels relevant to human exposure.

Gene Expression Changes: Phthalate exposure can modify the expression of genes involved in diverse biological functions, such as steroid production and development.

Oxidative Stress: A number of studies have associated phthalate exposure with an increase in oxidative stress. mdpi.com

Future Research Directions:

Future investigations should aim for a more fluid integration of mechanistic and biomonitoring information. This could entail:

"Meet-in-the-middle" approaches: Such studies would involve the simultaneous measurement of both exposure indicators and effect indicators in the same participants.

Systems biology approaches: Combining data from genomics, proteomics, and metabolomics with exposure information can offer a fuller picture of the biological pathways affected by phthalate exposure.

Adverse Outcome Pathways (AOPs): The AOP framework offers a methodical approach to connect a molecular initiating event with a negative outcome at the individual or population level. nih.gov Information from studies utilizing deuterated standards can aid in developing and confirming AOPs for phthalates.

Exploring the Role of Deuterated Phthalates in Exposure Assessment Refinement

Precise exposure assessment forms the foundation of any credible risk evaluation. nih.gov The utilization of deuterated internal standards has transformed our capacity to accurately gauge human exposure to phthalates. researchgate.net Nevertheless, opportunities remain to enhance exposure assessment further by employing these sophisticated tools.

Improving Exposure Source Apportionment:

While biomonitoring provides a comprehensive measure of exposure from all sources, it typically does not pinpoint the proportional contribution of various sources such as diet, personal care products, or indoor air. researchgate.net Isotope-labeled phthalates can be employed in controlled exposure studies to track the absorption and excretion of phthalates from particular sources. For instance, by introducing a deuterated phthalate in a meal, researchers can measure the dietary contribution to the total body burden.

Understanding Aggregate and Cumulative Exposure:

Humans are simultaneously exposed to numerous phthalates from a variety of sources. nih.govresearchgate.net Deuterated standards for a spectrum of phthalates can be utilized together to evaluate the total exposure to a single phthalate from multiple sources and the combined exposure to several phthalates. This is vital for comprehending the potential for additive or synergistic impacts.

Refining Exposure Models:

Exposure models serve to estimate exposure when biomonitoring data is unavailable. researchgate.net Information from studies that use deuterated phthalates can be applied to verify and enhance the precision of these models. For example, dermal absorption rates established in studies with labeled compounds can be used to improve models that forecast exposure from personal care products.

Future Research Directions:

Future research in this domain should concentrate on:

Undertaking controlled exposure studies with a broader array of deuterated phthalates to gain a clearer understanding of source-specific inputs.

Creating and validating analytical techniques for the concurrent measurement of multiple deuterated phthalate metabolites.

Incorporating data from labeled studies into more extensive exposure and risk assessment models.

Harmonization of Analytical and Research Methodologies Globally

The international scope of phthalate manufacturing, application, and pollution underscores the need for harmonizing analytical and research techniques to guarantee the comparability of data across different laboratories and studies. mdpi.comnih.govresearchgate.net The accessibility of well-defined deuterated standards, such as this compound, is a vital element in this harmonization initiative.

Challenges in Harmonization:

Variability in Analytical Methods: The use of different analytical methods (e.g., GC-MS versus LC-MS/MS), extraction techniques, and calibration standards by various laboratories can result in inconsistent outcomes.

Lack of Certified Reference Materials: There is a scarcity of certified reference materials (CRMs) that contain specified concentrations of phthalate metabolites in applicable matrices.

Differences in Study Design and Reporting: Inconsistencies in the design of studies, the characteristics of the populations studied, and the methods of reporting data can complicate the comparison of results from different studies.

Role of Deuterated Standards in Harmonization:

Improving Inter-laboratory Comparability: Employing a uniform, well-characterized deuterated internal standard can help diminish variability between laboratories by adjusting for discrepancies in instrument response and the effectiveness of sample preparation.

Development of Reference Methods: Deuterated standards are crucial for creating high-accuracy reference methods that can be utilized to establish certified values for reference materials.

Facilitating Round-Robin Studies: Inter-laboratory comparison studies, also known as round-robins, are essential for evaluating and enhancing the competence of analytical laboratories. The availability of consistent deuterated standards is fundamental to the success of these studies.

Future Directions for Harmonization:

Enhancing international cooperation to create and approve standardized analytical techniques.

The manufacturing and distribution of certified reference materials for a broader spectrum of phthalate metabolites in diverse matrices.

The creation of explicit standards for the planning and documentation of human biomonitoring studies concerning phthalates.

By tackling these issues and advancing these research avenues, the scientific community can harness the capabilities of deuterated standards like this compound to deepen our comprehension of the risks associated with phthalates and to formulate effective measures for safeguarding human health.

Q & A

Q. Can DPHP-D4 be used to investigate transgenerational epigenetic effects of phthalates?

  • Model systems : Use Caenorhabditis elegans or zebrafish embryos for high-throughput screening of DNA methylation changes.
  • Method : Combine DPHP-D4 exposure with whole-genome bisulfite sequencing (WGBS) to map methylation sites. Include non-deuterated DPHP to confirm isotope-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diphenyl Phthalate-3,4,5,6-d4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diphenyl Phthalate-3,4,5,6-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.